Cas no 2137582-02-4 (1H-Pyrrole-3-carboxylic acid, 5-cyclohexyl-2-(1,1-dimethylethyl)-)

1H-Pyrrole-3-carboxylic acid, 5-cyclohexyl-2-(1,1-dimethylethyl)- Chemical and Physical Properties
Names and Identifiers
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- 1H-Pyrrole-3-carboxylic acid, 5-cyclohexyl-2-(1,1-dimethylethyl)-
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- Inchi: 1S/C15H23NO2/c1-15(2,3)13-11(14(17)18)9-12(16-13)10-7-5-4-6-8-10/h9-10,16H,4-8H2,1-3H3,(H,17,18)
- InChI Key: SODNMGVXOHKXFX-UHFFFAOYSA-N
- SMILES: N1C(C2CCCCC2)=CC(C(O)=O)=C1C(C)(C)C
1H-Pyrrole-3-carboxylic acid, 5-cyclohexyl-2-(1,1-dimethylethyl)- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-399031-1.0g |
2-tert-butyl-5-cyclohexyl-1H-pyrrole-3-carboxylic acid |
2137582-02-4 | 1g |
$1458.0 | 2023-05-29 | ||
Enamine | EN300-399031-0.05g |
2-tert-butyl-5-cyclohexyl-1H-pyrrole-3-carboxylic acid |
2137582-02-4 | 0.05g |
$1224.0 | 2023-05-29 | ||
Enamine | EN300-399031-10.0g |
2-tert-butyl-5-cyclohexyl-1H-pyrrole-3-carboxylic acid |
2137582-02-4 | 10g |
$6266.0 | 2023-05-29 | ||
Enamine | EN300-399031-5.0g |
2-tert-butyl-5-cyclohexyl-1H-pyrrole-3-carboxylic acid |
2137582-02-4 | 5g |
$4226.0 | 2023-05-29 | ||
Enamine | EN300-399031-0.1g |
2-tert-butyl-5-cyclohexyl-1H-pyrrole-3-carboxylic acid |
2137582-02-4 | 0.1g |
$1283.0 | 2023-05-29 | ||
Enamine | EN300-399031-0.5g |
2-tert-butyl-5-cyclohexyl-1H-pyrrole-3-carboxylic acid |
2137582-02-4 | 0.5g |
$1399.0 | 2023-05-29 | ||
Enamine | EN300-399031-0.25g |
2-tert-butyl-5-cyclohexyl-1H-pyrrole-3-carboxylic acid |
2137582-02-4 | 0.25g |
$1341.0 | 2023-05-29 | ||
Enamine | EN300-399031-2.5g |
2-tert-butyl-5-cyclohexyl-1H-pyrrole-3-carboxylic acid |
2137582-02-4 | 2.5g |
$2856.0 | 2023-05-29 |
1H-Pyrrole-3-carboxylic acid, 5-cyclohexyl-2-(1,1-dimethylethyl)- Related Literature
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Ying-Ying Liu,Jian-Fang Ma,Jin Yang,Ji-Cheng Ma,Guang-Ju Ping CrystEngComm, 2008,10, 565-572
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Marta L. S. Batista,Helena Passos,Bruno J. M. Henriques,Edward J. Maginn,Simão P. Pinho,Mara G. Freire,José R. B. Gomes,João A. P. Coutinho Phys. Chem. Chem. Phys., 2016,18, 18958-18970
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Biman Jana,Rakesh Sharan Singh,Biman Bagchi Phys. Chem. Chem. Phys., 2011,13, 16220-16226
Additional information on 1H-Pyrrole-3-carboxylic acid, 5-cyclohexyl-2-(1,1-dimethylethyl)-
1H-Pyrrole-3-carboxylic acid, 5-cyclohexyl-2-(1,1-dimethylethyl)-
The compound 1H-Pyrrole-3-carboxylic acid, 5-cyclohexyl-2-(1,1-dimethylethyl)- (CAS No: 2137582-02-4) is a highly specialized organic compound with a unique structure and versatile applications. This compound belongs to the class of pyrrole derivatives, which are widely studied in various fields of chemistry and biology due to their interesting properties and potential uses in drug design and material science.
The molecular structure of 1H-Pyrrole-3-carboxylic acid, 5-cyclohexyl-2-(1,1-dimethylethyl)- consists of a pyrrole ring substituted with a carboxylic acid group at position 3, a cyclohexyl group at position 5, and a tert-butyl group at position 2. This substitution pattern imparts the compound with unique electronic and steric properties, making it an attractive candidate for various chemical transformations and biological assays.
Recent studies have highlighted the potential of this compound in the field of medicinal chemistry. For instance, researchers have explored its role as a building block for constructing bioactive molecules with potential therapeutic applications. The presence of the carboxylic acid group allows for easy functionalization, enabling the synthesis of derivatives with enhanced pharmacokinetic profiles.
In addition to its medicinal applications, 1H-Pyrrole-3-carboxylic acid, 5-cyclohexyl-2-(1,1-dimethylethyl)- has shown promise in materials science. Its ability to form stable coordination complexes with metal ions has led to investigations into its use as a ligand in catalysis and sensor development. Furthermore, the compound's electronic properties make it a candidate for applications in organic electronics.
From a synthetic perspective, the preparation of this compound involves multi-step reactions that require precise control over regioselectivity and stereoselectivity. Recent advancements in asymmetric synthesis have enabled the efficient construction of this molecule with high enantiomeric excess, which is crucial for its application in chiral environments.
The compound's stability under various conditions has also been a topic of recent research. Studies have shown that 1H-Pyrrole-3-carboxylic acid, 5-cyclohexyl-2-(1,1-dimethylethyl)- exhibits remarkable thermal stability and resistance to oxidation under mild conditions. These properties make it suitable for use in industrial processes where robustness is required.
In conclusion, 1H-Pyrrole-3-carboxylic acid, 5-cyclohexyl-2-(1,1-dimethylethyl)- (CAS No: 2137582-02-4) is a multifaceted compound with significant potential in diverse fields. Its unique structure and favorable properties continue to drive innovative research aimed at unlocking its full potential in drug discovery and materials science.
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